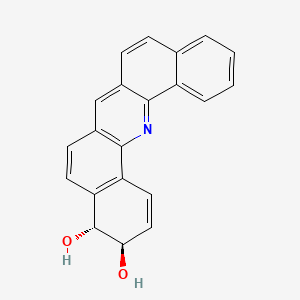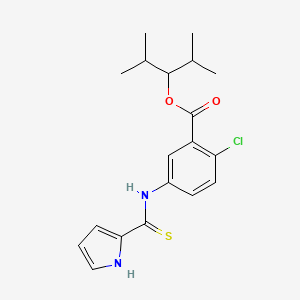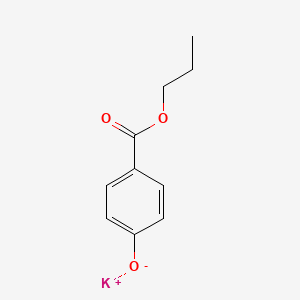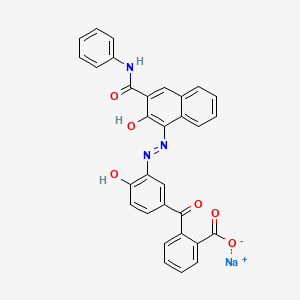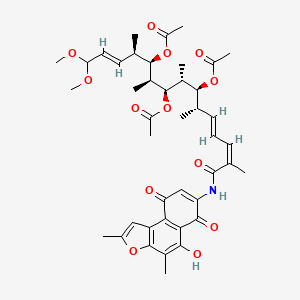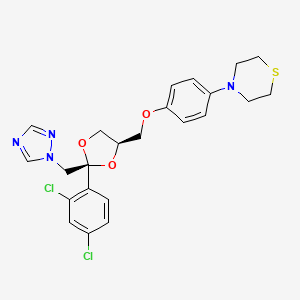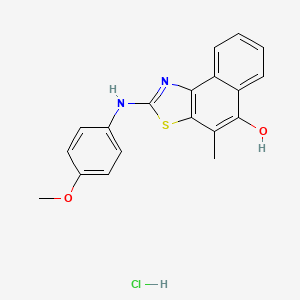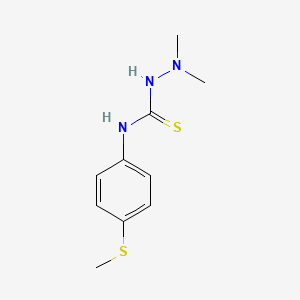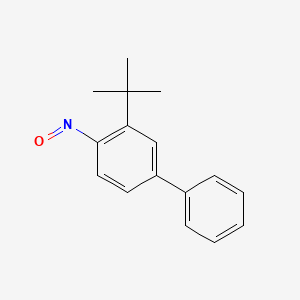
3-(1,1-Dimethylethyl)-4-nitroso-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl is an organic compound characterized by the presence of a nitroso group attached to a biphenyl structure with a tert-butyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl typically involves the nitration of biphenyl followed by the introduction of the tert-butyl group. The nitroso group is then introduced through a nitrosation reaction. Common reagents used in these reactions include nitric acid for nitration and tert-butyl chloride for the introduction of the tert-butyl group. The nitrosation reaction often employs sodium nitrite in the presence of an acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl.
Reduction: 3-(1,1-Dimethylethyl)-4-amino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl
- 3-(1,1-Dimethylethyl)-4-amino-1,1’-biphenyl
- 4-(1,1-Dimethylethyl)-1,1’-biphenyl
Uniqueness
3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other biphenyl derivatives that may lack the nitroso functionality.
Eigenschaften
CAS-Nummer |
275795-16-9 |
|---|---|
Molekularformel |
C16H17NO |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
2-tert-butyl-1-nitroso-4-phenylbenzene |
InChI |
InChI=1S/C16H17NO/c1-16(2,3)14-11-13(9-10-15(14)17-18)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI-Schlüssel |
VJANPCXLBDGFCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CC=CC=C2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


